

# Chemical structure and properties of Gibberellin A110

Author: BenchChem Technical Support Team. Date: December 2025



# An In-depth Technical Guide to Gibberellin A110

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Gibberellin **A110** (G**A110**) is a naturally occurring C20-gibberellin, a class of diterpenoid plant hormones that play a critical role in regulating various aspects of plant growth and development. First identified in Oil Palm (Elaeis guineensis) and Spinach (Spinacia oleracea), its structure has been elucidated as 2β-hydroxy-GA12[1][2]. As the 2β-hydroxylated form of Gibberellin A12 (GA12), the universal precursor to all other gibberellins in higher plants, G**A110** is positioned at a key metabolic crossroads. This guide provides a comprehensive overview of the chemical structure, properties, and putative biological role of Gibberellin **A110**, based on available scientific literature.

## **Chemical Structure and Properties**

Gibberellin **A110** is a tetracyclic diterpenoid carboxylic acid belonging to the C20-gibberellin 6-carboxylic acids class[1]. Its core structure is the ent-gibberellane skeleton.

## **Chemical Structure**

The systematic IUPAC name for Gibberellin **A110** is (1R,2S,3S,4R,6S,8S,9S,12R)-6-hydroxy-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.0<sup>1</sup>,9.0<sup>3</sup>,8]pentadecane-2,4-dicarboxylic acid. The



key structural feature that distinguishes it from its immediate precursor, GA12, is the presence of a hydroxyl group at the  $2\beta$  position.

# **Physicochemical and Spectroscopic Data**

Quantitative data for GA110 is limited, with much of the detailed spectroscopic information contained within its primary identification paper. The identity of GA110 was originally confirmed by comparing the gas chromatography-mass spectrometry (GC-MS) data of the trimethylsilyl (TMS) ether methyl ester derivative of the natural isolate with that of a chemically synthesized standard[1].

Property	Value	Source
Molecular Formula	C20H28O5	[2]
Average Molecular Weight	348.44 g/mol	[2]
Monoisotopic Molecular Weight	348.193674002 Da	
CAS Registry Number	202057-27-0	_
Chemical Class	C20-Gibberellin 6-carboxylic acid	
Synonym	2β-hydroxy-GA12	[1]
SMILES	[H] [C@@]12CC[C@@H]3C[C@] 1(CC3=C)INVALID-LINK [C@@]1([H])[C@@]2(C)C INVALID-LINK C[C@@]1(C)C(O)=O	
InChi Key	SFGDEUSMQMGAFH- MJPABCAUSA-N	_

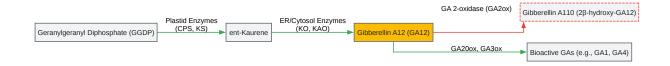
Note: Properties such as melting point, optical rotation, and detailed NMR data are not readily available in public databases and are presumed to be detailed in the primary literature[1].



# Biological Role and Mechanism of Action Position in the Gibberellin Biosynthetic Pathway

Gibberellins are synthesized from geranylgeranyl diphosphate (GGDP) through a multi-step pathway involving enzymes in the plastid, endoplasmic reticulum, and cytosol. The formation of GA12, a C20-gibberellin, is a central step, as it is the first compound with the characteristic gibberellin structure and serves as the substrate for two parallel pathways: the 13-hydroxylation pathway and the non-13-hydroxylation pathway, which lead to the various bioactive GAs.

Gibberellin **A110** is formed by the  $2\beta$ -hydroxylation of GA12. This reaction is catalyzed by a class of enzymes known as GA 2-oxidases (GA2ox).



Click to download full resolution via product page

**Fig. 1:** Simplified Gibberellin biosynthesis showing the formation of GA110.

## **Inferred Biological Activity: A Deactivation Product**

While direct bioassay data for GA110 is not widely reported, its structure strongly suggests it is an inactive or deactivated form of gibberellin. In the GA metabolic pathway,  $2\beta$ -hydroxylation is a primary mechanism for hormone deactivation. For instance, the highly bioactive GA1 and GA4 are deactivated by  $2\beta$ -hydroxylation to the inactive GA8 and GA34, respectively. Therefore, it is highly probable that GA110 ( $2\beta$ -hydroxy-GA12) represents the deactivation of the precursor GA12, preventing it from being converted into bioactive forms. This mechanism is a key part of the homeostatic regulation of active gibberellin levels within the plant.

## The Gibberellin Signaling Pathway

The canonical gibberellin signaling pathway operates on a de-repression mechanism. In the absence of bioactive GA, DELLA proteins, which are nuclear-localized transcriptional





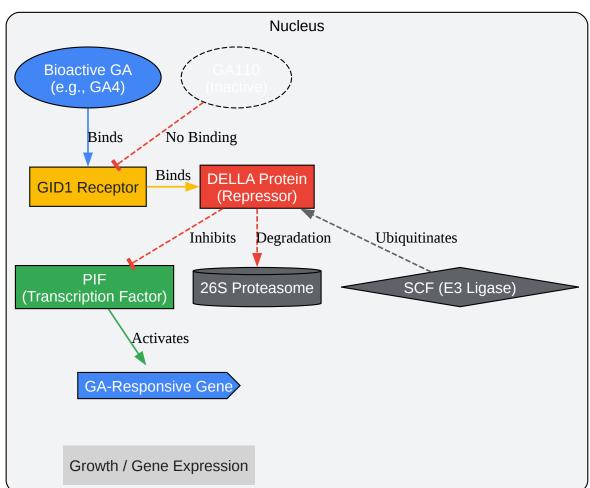


regulators, act as potent growth repressors by binding to and inhibiting transcription factors (like PIFs) required for GA-responsive gene expression.

When a bioactive GA (e.g., GA1, GA4) is present, it binds to its soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1). This GA-GID1 complex then undergoes a conformational change that allows it to bind to the DELLA protein. This new GA-GID1-DELLA complex is recognized by an F-box protein (e.g., SLY1/GID2), which is part of an SCF E3 ubiquitin ligase complex. The SCF complex polyubiquitinates the DELLA protein, targeting it for degradation by the 26S proteasome. The destruction of the DELLA repressor allows the previously inhibited transcription factors to become active, leading to the expression of GA-responsive genes and subsequent physiological effects like stem elongation and seed germination.

Given that GA110 is likely an inactive metabolite, it is not expected to bind to the GID1 receptor with any significant affinity and therefore would not trigger the degradation of DELLA proteins or initiate the signaling cascade.





#### General Gibberellin Signaling Pathway

Click to download full resolution via product page

Fig. 2: The Gibberellin signaling cascade and the putative non-role of GA110.

# **Experimental Protocols**

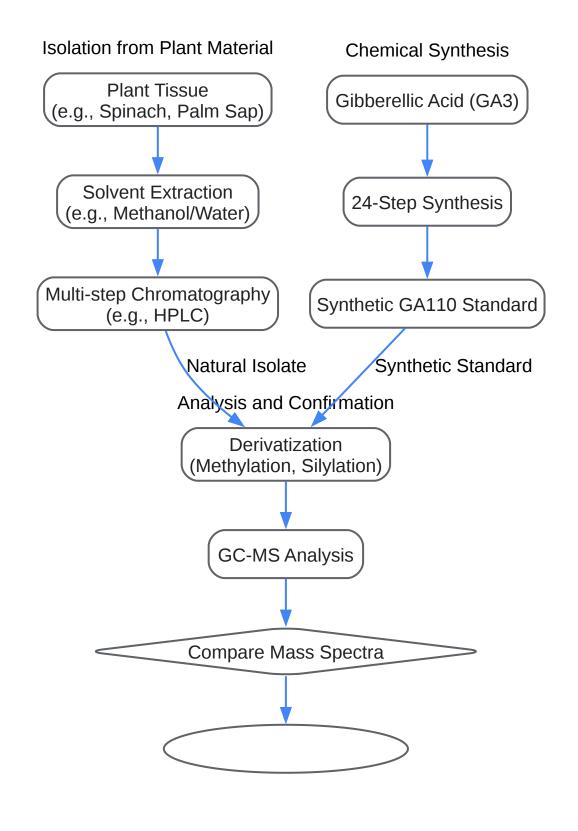
Detailed experimental protocols for the isolation and characterization of GA110 are described in the primary literature by Owen et al. (1998)[1]. The general workflow involves extraction from plant material, purification using various chromatographic techniques, derivatization, and analysis by combined gas chromatography-mass spectrometry (GC-MS).



# **General Workflow for GA110 Analysis**

The structural confirmation of GA110 relied on a comparison between the natural product and a synthetic standard. The synthesis itself was a complex, 24-step sequence starting from gibberellic acid (GA3)[1].





Click to download full resolution via product page

Fig. 3: General workflow for the isolation and structural confirmation of GA110.



## **Key Methodologies**

- Extraction and Purification: Gibberellins are typically extracted from homogenized plant tissues using polar solvents like methanol or acetone, followed by partitioning against less polar solvents to remove lipids. Purification is achieved through techniques like solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC).
- Chemical Synthesis: The synthesis of the GA110 standard was a crucial step for unambiguous identification. The full details of this multi-step synthesis are provided in the supplementary materials of the original publication[1].
- Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the carboxyl
  groups of gibberellins are typically derivatized to their methyl esters, and the hydroxyl groups
  are converted to trimethylsilyl (TMS) ethers. This increases their volatility and thermal
  stability. The mass spectrum of the derivatized natural isolate is then compared to the
  spectrum of the derivatized synthetic standard. A perfect match in retention time and
  fragmentation pattern confirms the structure[1].

## Conclusion

Gibberellin **A110** is structurally defined as  $2\beta$ -hydroxy-GA12, a derivative of the central gibberellin precursor, GA12. Its discovery in Elaeis guineensis and Spinacia oleracea adds to the known diversity of gibberellin metabolism in higher plants. Based on its structure and the established role of  $2\beta$ -hydroxylation in gibberellin biochemistry, G**A110** is concluded to be a product of a deactivation pathway. It represents a mechanism by which plants can regulate the pool of GA12 available for conversion into biologically active hormones, thereby controlling growth and development. Further research, including direct bioassays and studies on the expression of the specific GA 2-oxidase responsible for its synthesis, would provide definitive confirmation of its role and regulatory importance in plant physiology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Gibberellin A10 [agrikaido.com]
- 2. Silencing a Gibberellin-Deactivating Enzyme Enhances Plant Growth- Crop Biotech Update (January 29, 2010) | Crop Biotech Update ISAAA.org [isaaa.org]
- To cite this document: BenchChem. [Chemical structure and properties of Gibberellin A110].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605030#chemical-structure-and-properties-of-gibberellin-a110]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com